REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([NH2:11])=[CH:4][CH:3]=1.[C:12](Cl)(Cl)=[O:13].C1(C)C=CC=CC=1.Cl>O1CCOCC1>[OH:1][C:2]1[CH:10]=[C:6]2[C:7]([O:9][C:12](=[O:13])[NH:11][C:5]2=[CH:4][CH:3]=1)=[O:8]
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(C(=O)O)=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
186 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
STIRRING
|
Details
|
the mixture stirred vigorously
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
vacuum dried at 70° C./0.1 mm for 14 h
|
Duration
|
14 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C(C(=O)OC(N2)=O)=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.7 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |